Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate
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Overview
Description
Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the selective displacement of a chloride group at the 4-position by an amino group, followed by methoxylation at the 6-position . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide for methoxylation and tert-butyl N-(3-aminophenyl) carbamate for amino substitution.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation yields methoxy derivatives, while amino substitution results in amino derivatives .
Scientific Research Applications
Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the synthesis of agrochemicals and materials science for developing new functional materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking natural substrates, thereby blocking the active site and preventing the enzyme’s normal function . Additionally, it can bind to receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Similar in structure but differs in the position of the amino and chloro groups.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a methoxy group.
Uniqueness: Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O3 |
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Molecular Weight |
217.61 g/mol |
IUPAC Name |
methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O3/c1-13-6-3(9)4(8)10-5(11-6)7(12)14-2/h9H2,1-2H3 |
InChI Key |
NISOUGYKDBGHSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)C(=O)OC)Cl)N |
Origin of Product |
United States |
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